Cas no 36947-08-7 (Benzene, 1,2-dichloro-4-(3-chloropropyl)-)

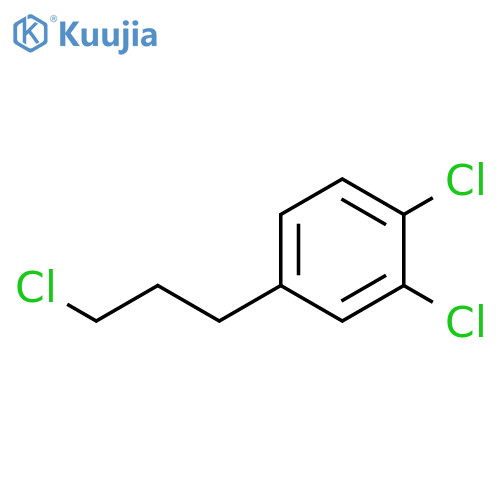

36947-08-7 structure

商品名:Benzene, 1,2-dichloro-4-(3-chloropropyl)-

Benzene, 1,2-dichloro-4-(3-chloropropyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,2-dichloro-4-(3-chloropropyl)-

- 1,2-Dichloro-4-(3-chloropropyl)benzene

- 3,4-Dichloro(3-chloropropyl)benzene

-

- インチ: 1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

- InChIKey: QHZVCUUBIAASQE-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=C(CCCCl)C=C1Cl

計算された属性

- せいみつぶんしりょう: 221.976983g/mol

- どういたいしつりょう: 221.976983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

Benzene, 1,2-dichloro-4-(3-chloropropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674786-1.0g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 1g |

$743.0 | 2023-05-26 | ||

| Enamine | EN300-674786-0.05g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 0.05g |

$624.0 | 2023-05-26 | ||

| Enamine | EN300-674786-0.25g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 0.25g |

$683.0 | 2023-05-26 | ||

| Enamine | EN300-674786-2.5g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 2.5g |

$1454.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370809-1g |

1,2-Dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 95% | 1g |

¥20055.00 | 2024-05-16 | |

| Enamine | EN300-674786-10.0g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 10g |

$3191.0 | 2023-05-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061542-1g |

1,2-Dichloro-4-(3-chloro-propyl)-benzene |

36947-08-7 | 95% | 1g |

¥3717.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370809-100mg |

1,2-Dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 95% | 100mg |

¥17625.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370809-500mg |

1,2-Dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 95% | 500mg |

¥15396.00 | 2024-05-16 | |

| Enamine | EN300-674786-5.0g |

1,2-dichloro-4-(3-chloropropyl)benzene |

36947-08-7 | 5g |

$2152.0 | 2023-05-26 |

Benzene, 1,2-dichloro-4-(3-chloropropyl)- 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

36947-08-7 (Benzene, 1,2-dichloro-4-(3-chloropropyl)-) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36947-08-7)Benzene, 1,2-dichloro-4-(3-chloropropyl)-

清らかである:99%

はかる:1g

価格 ($):487.0